Based on the limited information, the primary research application of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide seems to be in the development of potential treatments for CML. Its ability to inhibit BCR-ABL makes it a candidate for further investigation as an anti-cancer agent. Further research could explore its efficacy in different CML cell lines and animal models, as well as potential synergistic effects with other drugs.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7